molecular formula C9H11NO4S B045992 4-[(Ethylsulfonyl)amino]benzoic acid CAS No. 116855-56-2

4-[(Ethylsulfonyl)amino]benzoic acid

Cat. No. B045992
M. Wt: 229.26 g/mol
InChI Key: ZFKRSHTUEJDCLL-UHFFFAOYSA-N
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Description

“4-[(Ethylsulfonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 116855-56-2 . It has a molecular weight of 229.26 and its molecular formula is C9H11NO4S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-[(Ethylsulfonyl)amino]benzoic acid” is 1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) . The average mass is 229.253 Da and the monoisotopic mass is 229.040878 Da .


Physical And Chemical Properties Analysis

“4-[(Ethylsulfonyl)amino]benzoic acid” is a solid at room temperature . It has a molecular weight of 229.26 and its molecular formula is C9H11NO4S .

Scientific Research Applications

LC-MS/MS Study of Nitisinone and Its By-Products

Nitisinone, a compound related by its benzoic acid functionality, was studied for its stability and degradation products under various conditions using LC-MS/MS. This research highlights the importance of understanding the stability and degradation pathways of pharmaceuticals, which could be relevant for the stability studies of "4-[(Ethylsulfonyl)amino]benzoic acid" in similar contexts (Barchańska et al., 2019).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, was reviewed for its reaction pathways. While this study does not directly mention "4-[(Ethylsulfonyl)amino]benzoic acid," it provides a framework for understanding how benzoic acid derivatives might be evaluated for their antioxidant properties, given the structural relevance (Ilyasov et al., 2020).

Degradation of Acetaminophen by Advanced Oxidation Process

This review focused on the degradation of acetaminophen and its by-products, shedding light on the environmental fate and potential biotoxicity of pharmaceutical compounds. Insights from this study can guide research on the environmental and health impacts of benzoic acid derivatives like "4-[(Ethylsulfonyl)amino]benzoic acid" (Qutob et al., 2022).

Benzoic Acid's Role in Regulating Gut Functions

This study explored the use of benzoic acid as an antibacterial and antifungal preservative, highlighting its impact on gut functions. This could imply potential research applications of "4-[(Ethylsulfonyl)amino]benzoic acid" in food science and microbiology, considering its structural similarity to benzoic acid (Mao et al., 2019).

Effect of Benzoic Acid Derivatives on Plant Metabolism

Research on the effects of amino derivatives of benzoic acid on the respiration of barley leaves provides a basis for investigating how "4-[(Ethylsulfonyl)amino]benzoic acid" might influence plant growth and development (Nagutb, 1964).

Safety And Hazards

The safety data sheet for “4-[(Ethylsulfonyl)amino]benzoic acid” suggests that it should be stored under an inert atmosphere and protected from direct sunlight . It also advises avoiding ingestion and inhalation .

properties

IUPAC Name

4-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKRSHTUEJDCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363953
Record name 4-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethylsulfonyl)amino]benzoic acid

CAS RN

116855-56-2
Record name 4-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 16.5 g (0.1 mol) of ethyl 4-aminobenzoate and 16 g (0.2 mol) of pyridine in 200 mL of methylene chloride cooled to 0° C. add dropwise 13 g (0.1 mol) of ethanesulfonyl chloride. After the addition is complete stir the mixture at 20° C. for 4 hr. After this time extract the mixture with three 100 mL portions of 1N sodium hydroxide. Heat the basic extracts at reflux for 2 hr, cool to 0°-10° C. and carefully add 60 mL of concentrated hydrochloric acid. Collect the resulting precipitate to obtain the title compound.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

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